1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole
Description
1-(1,3-Benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole is a synthetic organic compound featuring a pyrrole ring substituted with a 1,3-benzodioxole group at position 1, a methyl group at position 2, and a phenyl group at position 3. The 1,3-benzodioxole moiety is a common structural motif in psychoactive substances (e.g., MDMA, methylone) and contributes to receptor binding affinity through its electron-rich aromatic system . The pyrrole core distinguishes it from cathinone derivatives (e.g., methylone, butylone), which possess a ketone backbone.
Properties
CAS No. |
5935-44-4 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenylpyrrole |
InChI |
InChI=1S/C18H15NO2/c1-13-7-9-16(14-5-3-2-4-6-14)19(13)15-8-10-17-18(11-15)21-12-20-17/h2-11H,12H2,1H3 |
InChI Key |
OFJMRPHCBPGNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is a versatile technique for forming carbon-nitrogen bonds . The reaction conditions often involve the use of palladium catalysts, ligands, and bases under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors and recyclable catalysts to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzodioxol-containing substances, primarily synthetic cathinones and pyrrolidine derivatives. Key differences lie in the core scaffold, substituents, and pharmacological profiles.
Table 1: Structural and Pharmacological Comparison
Key Structural Differences
Core Scaffold: The target compound’s pyrrole ring introduces aromaticity and planar geometry, contrasting with the flexible ketone backbones of cathinones. This may alter binding to monoamine transporters or receptors. Cathinones (e.g., methylone) feature a β-keto group that enhances hydrogen bonding with transporters like DAT and SERT .
Alkylamino chains in cathinones (e.g., methylamino in methylone) are critical for DAT/SERT interaction, while the pyrrole’s methyl and phenyl groups may prioritize alternative targets .
Pharmacological Hypotheses: The 1,3-benzodioxol-5-yl group, shared across all compounds, is associated with serotonin receptor affinity (e.g., 5-HT2A) in MDMA-like substances . Lack of a β-keto or amino group in the target compound suggests divergent mechanisms compared to cathinones, possibly favoring receptor modulation over transporter inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
